

Basroparib: A Technical Guide to its Molecular Structure, Chemical Properties, and Therapeutic Potential

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Compound of Interest

Compound Name: *Basroparib*

Cat. No.: *B12391291*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Basroparib (formerly STP1002) is an orally bioavailable, selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key components of the canonical Wnt/ β -catenin signaling pathway.^{[1][2]} Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.^{[3][4]} This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and preclinical and clinical data on **Basroparib**, intended for professionals in the field of cancer research and drug development.

Molecular Structure and Chemical Properties

Basroparib is a complex heterocyclic molecule with the systematic IUPAC name 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one.^[1] Its chemical and physical properties are summarized in the table below.

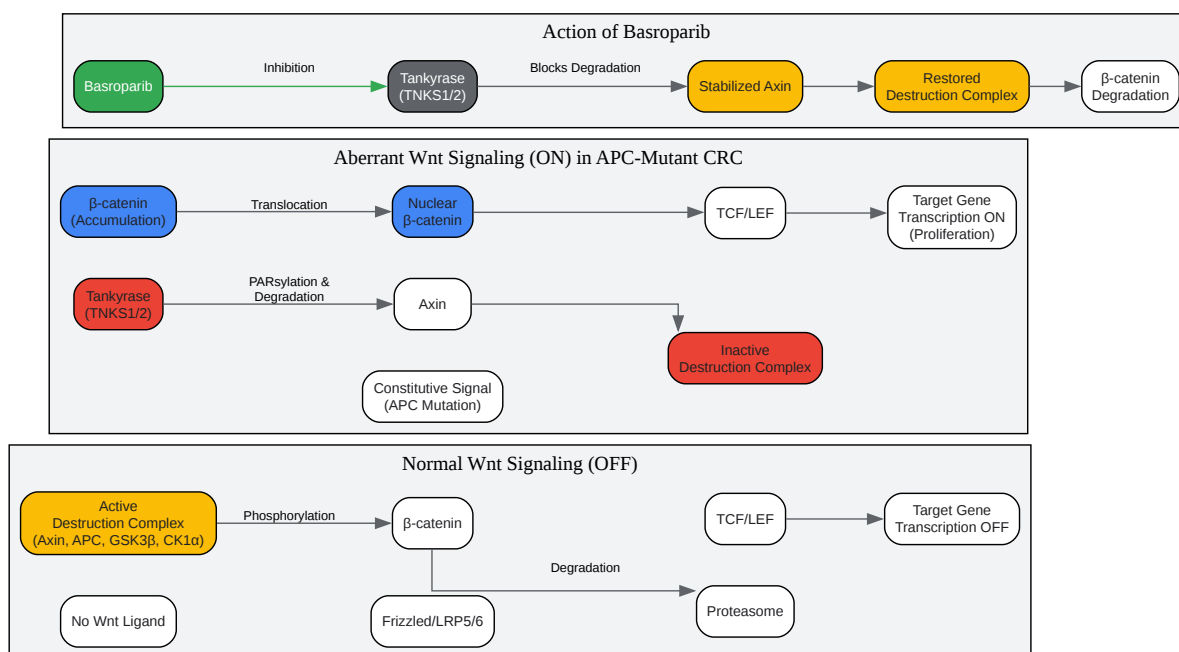
Property	Value	Reference
IUPAC Name	5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one	[1]
Molecular Formula	C ₁₈ H ₂₁ F ₂ N ₇ O ₃	[1]
Molecular Weight	421.4 g/mol	[1]
SMILES	<chem>CN1C2=C(C(=O)NC(=N2)N3C CN(CC3)C4=C(C=C(C=C4F)O CCOC)F)N=N1</chem>	[1]
CAS Number	1858179-75-5	[1]

Mechanism of Action: Targeting the Wnt/ β -catenin Signaling Pathway

Basroparib exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a key component of the β -catenin destruction complex.[3][4]

In cancers with a hyperactive Wnt/ β -catenin pathway, often due to APC mutations, the destruction complex is unable to effectively target β -catenin for proteasomal degradation.[4] This leads to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of oncogenes.

By inhibiting tankyrases, **Basroparib** stabilizes Axin levels, thereby promoting the assembly and activity of the β -catenin destruction complex.[2] This leads to increased phosphorylation and subsequent degradation of β -catenin, ultimately downregulating Wnt/ β -catenin signaling and inhibiting the proliferation of cancer cells.[2]



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Caption: Mechanism of Action of **Basroparib** in the Wnt/β-catenin Signaling Pathway.

Preclinical Data

In Vitro Efficacy

Basroparib has demonstrated potent and selective inhibition of tankyrase enzymes in biochemical assays.

Target	IC ₅₀ (nM)	Reference
TNKS1	5.8	[4]
TNKS2	3.2	[4]

In cell-based assays, **Basroparib** effectively inhibited the growth of APC-mutant colorectal cancer cell lines by stabilizing Axin and antagonizing the Wnt/ β -catenin pathway.[\[2\]](#)

In Vivo Efficacy

In xenograft models using APC-mutant colorectal cancer cell lines, orally administered **Basroparib** resulted in significant, dose-dependent tumor growth inhibition of up to 64%.[\[4\]](#) The anti-tumor efficacy was also confirmed in patient-derived xenograft (PDX) models of APC-mutant colorectal cancer.[\[2\]](#) Notably, **Basroparib** did not exhibit the on-target gastrointestinal toxicity that has been observed with other tankyrase inhibitors.[\[2\]](#)

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs indicated that **Basroparib** has a favorable profile for once-daily oral administration.[\[2\]](#)

Clinical Data: Phase 1 Trial (NCT04505839)

A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Basroparib** in patients with advanced-stage solid tumors.[\[3\]](#)[\[5\]](#)

Study Design and Patient Population

Parameter	Description	Reference
Study Design	"3+3" Dose Escalation	[5]
Dosing Regimen	Orally, once daily for 21 days, followed by a 7-day rest period (28-day cycle)	[5]
Dose Levels	30 mg to 360 mg	[5]
Patient Population	25 patients with advanced-stage solid tumors (23 with colorectal cancer)	[5]

Safety and Tolerability

Basroparib was generally well-tolerated. No dose-limiting toxicities were observed, and the most common treatment-related adverse events were mild to moderate fatigue and nausea.[\[5\]](#) The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) was determined to be 360 mg once daily.[\[5\]](#)

Pharmacokinetics

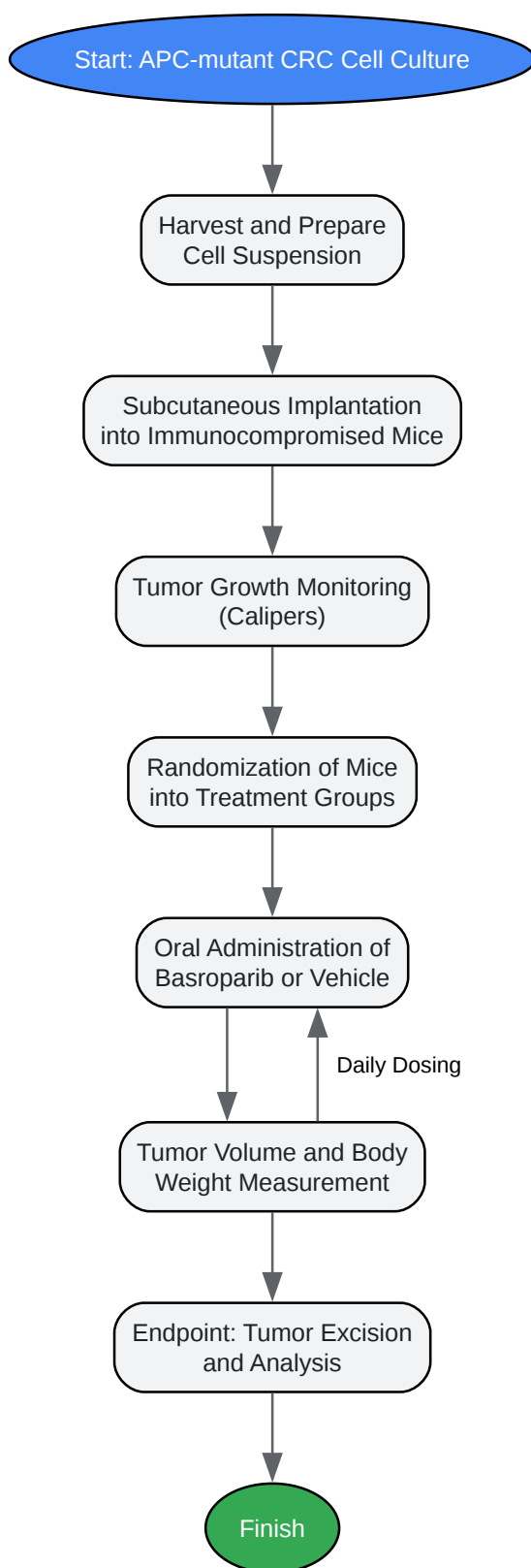
The pharmacokinetic profile of **Basroparib** showed that drug exposure increased with dose, but in a less than proportional manner.[\[5\]](#)

Preliminary Efficacy

Among the 17 evaluable patients, 4 (23.5%) achieved stable disease.[\[5\]](#)

Experimental Protocols

In Vivo Xenograft Tumor Model



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Caption: Workflow for a preclinical xenograft study of **Basroparib**.

A detailed protocol for establishing and utilizing a colorectal cancer xenograft model is as follows:

- **Cell Culture:** APC-mutant human colorectal cancer cell lines (e.g., SW480, HCT-116) are cultured in appropriate media and conditions.
- **Cell Preparation:** Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of approximately $1-5 \times 10^6$ cells per 100-200 μL .
- **Animal Model:** Female athymic nude mice (6-8 weeks old) are used.
- **Tumor Implantation:** The cell suspension is injected subcutaneously into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.
- **Drug Administration:** **Basroparib** is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.
- **Efficacy Assessment:** Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
- **Pharmacodynamic and Histological Analysis:** At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., Axin, β -catenin) by Western blot or immunohistochemistry.

Western Blot Analysis of Wnt Pathway Proteins

- **Protein Extraction:** Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA assay.

- **SDS-PAGE:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- **Primary Antibody Incubation:** The membrane is incubated overnight at 4°C with primary antibodies specific for Axin, β -catenin, or other proteins of interest.
- **Secondary Antibody Incubation:** The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Axin and β -catenin

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed using a citrate buffer.
- **Blocking:** Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
- **Primary Antibody Incubation:** Sections are incubated with primary antibodies against Axin or β -catenin.
- **Secondary Antibody and Detection:** A biotinylated secondary antibody and a streptavidin-HRP complex are used, followed by visualization with a chromogen such as diaminobenzidine (DAB).
- **Counterstaining and Mounting:** Sections are counterstained with hematoxylin, dehydrated, and mounted.

- Microscopic Analysis: The staining intensity and localization of the target proteins are evaluated under a microscope.

Conclusion

Basroparib is a promising, orally active, and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/ β -catenin signaling pathway. Preclinical studies have demonstrated its potent anti-tumor activity in relevant cancer models with a favorable safety profile. The results from the Phase 1 clinical trial have shown that **Basroparib** is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of clinical activity. Further clinical development of **Basroparib**, particularly in patients with APC-mutant colorectal cancer, is warranted.

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